N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide is a compound that features both an imidazole ring and a furan ring The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a five-membered aromatic ring containing oxygen
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-furamide is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons and is responsible for storing these neurotransmitters until needed for release during neurotransmission .
Mode of Action
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-furamide acts by inhibiting VMAT2 , which reduces dopamine storage and release . This action curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia . The inhibition of VMAT2 in the motor striatum results in stronger “stop” signals and weaker “go” signals, thus having robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Biochemical Pathways
The compound’s action primarily affects the dopaminergic neurotransmission pathway .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing how the body handles administered drugs . It allows us to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used .
Result of Action
The inhibition of VMAT2 by N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-furamide leads to a reduction in dopamine storage and release . This results in a decrease in the overstimulation of D2 dopamine receptors, thereby reducing the symptoms of tardive dyskinesia .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole derivatives could be a promising direction for future research in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of imidazolines.
Substitution: Formation of various substituted imidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propylamine: A precursor in the synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide.
2-methylfuran-3-carboxylic acid: Another precursor used in the synthesis.
Imidazole derivatives: Compounds containing the imidazole ring, known for their biological activities.
Uniqueness
This compound is unique due to the combination of the imidazole and furan rings in its structure This dual functionality allows it to interact with a wide range of biological targets and exhibit diverse biological activities
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylfuran-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-10-11(3-8-17-10)12(16)14-4-2-6-15-7-5-13-9-15/h3,5,7-9H,2,4,6H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYZGDQJKJUHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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